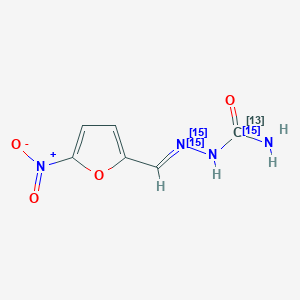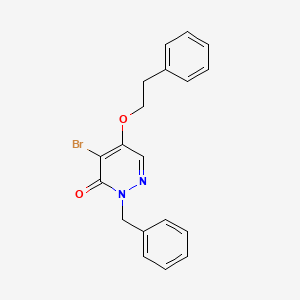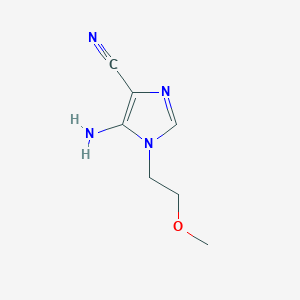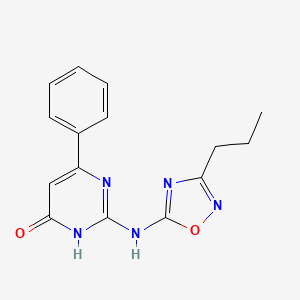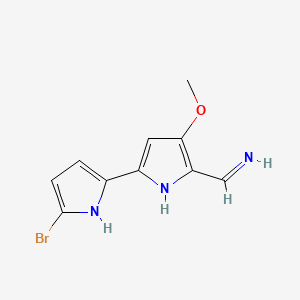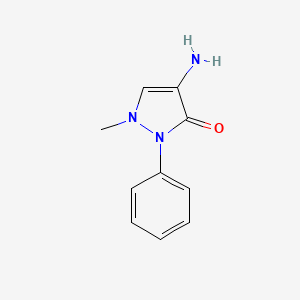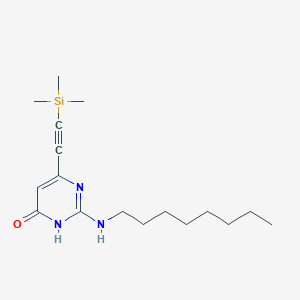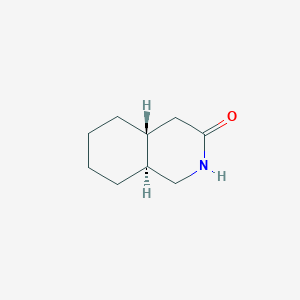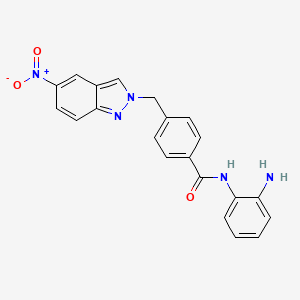
n-(2-Aminophenyl)-4-((5-nitro-2h-indazol-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminophenyl)-4-((5-nitro-2H-indazol-2-yl)methyl)benzamide is a complex organic compound with the molecular formula C19H15N5O3 It is characterized by the presence of an aminophenyl group, a nitroindazole moiety, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-4-((5-nitro-2H-indazol-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Nitroindazole Moiety: The initial step involves the nitration of indazole to form 5-nitroindazole.
Aminophenyl Derivative Preparation: The next step is the preparation of the 2-aminophenyl derivative through amination reactions.
Coupling Reaction: The final step involves coupling the 5-nitroindazole with the 2-aminophenyl derivative using a suitable coupling agent, such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminophenyl)-4-((5-nitro-2H-indazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted benzamides or indazoles.
Scientific Research Applications
N-(2-Aminophenyl)-4-((5-nitro-2H-indazol-2-yl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Aminophenyl)-4-((5-nitro-2H-indazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The nitroindazole moiety is known to interact with nitric oxide synthase, potentially inhibiting its activity and affecting nitric oxide production. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
N-(2-Aminophenyl)-4-((5-nitro-2H-indazol-2-yl)methyl)benzamide can be compared with other similar compounds, such as:
N-(2-Aminophenyl)-4-((5-nitro-1H-indazol-1-yl)methyl)benzamide: Similar structure but different indazole isomer.
N-(2-Aminophenyl)-4-((5-nitro-3H-indazol-3-yl)methyl)benzamide: Another isomer with different indazole positioning.
N-(2-Aminophenyl)-4-((5-nitro-2H-benzimidazol-2-yl)methyl)benzamide: Contains a benzimidazole moiety instead of indazole.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
920314-33-6 |
|---|---|
Molecular Formula |
C21H17N5O3 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-[(5-nitroindazol-2-yl)methyl]benzamide |
InChI |
InChI=1S/C21H17N5O3/c22-18-3-1-2-4-20(18)23-21(27)15-7-5-14(6-8-15)12-25-13-16-11-17(26(28)29)9-10-19(16)24-25/h1-11,13H,12,22H2,(H,23,27) |
InChI Key |
QTYJJNQDRVQOII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C=C4C=C(C=CC4=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



